4-Bromo-3,7-dichloro-1H-indazole
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Overview
Description
4-Bromo-3,7-dichloro-1H-indazole is a brominated and chlorinated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of indazole. This involves the selective addition of bromine and chlorine atoms to the indazole ring at specific positions.
Industrial Production Methods: On an industrial scale, the synthesis typically involves the use of halogenating agents under controlled conditions to ensure the selective placement of bromine and chlorine atoms.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, and heat.
Reduction: LiAlH₄, H₂, and a catalyst like palladium on carbon (Pd/C).
Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazoles with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has shown biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
4-Bromo-3,7-dichloro-1H-indazole is unique due to its specific substitution pattern on the indazole ring. Similar compounds include:
4-Bromo-1H-indazole: Lacks the chlorine atoms.
3,7-Dichloro-1H-indazole: Lacks the bromine atom.
4-Bromo-3-chloro-1H-indazole: Has only one chlorine atom.
These compounds differ in their biological activities and chemical properties due to the presence or absence of halogen atoms at specific positions on the indazole ring.
Properties
IUPAC Name |
4-bromo-3,7-dichloro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABGVLATFBNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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